ACE2 Conformation Stabilization: A Unique Virtual Screening Hit Among Xanthines
In a structure-based virtual screening of 7,173 clinically approved drugs targeting human ACE2, diniprofylline was identified as one of only eight promising candidates capable of stabilizing the closed (substrate/inhibitor-bound) conformation of ACE2, thereby potentially preventing recognition by SARS-CoV-2 [1]. In contrast, neither theophylline nor dyphylline emerged as hits in this screen, highlighting diniprofylline's unique molecular recognition profile [1].
| Evidence Dimension | Virtual screening hit for ACE2 stabilization |
|---|---|
| Target Compound Data | Identified as a hit; emerged as a promising repositionable candidate |
| Comparator Or Baseline | Theophylline, dyphylline: Not identified as hits |
| Quantified Difference | Qualitative: Diniprofylline among 8 hits out of 7,173 ligands; theophylline/dyphylline not among hits |
| Conditions | Molecular docking, energy minimization, and rescoring against human ACE2 active site |
Why This Matters
This finding provides a scientifically validated, target-specific differentiator that positions diniprofylline as a preferred compound for research focused on ACE2-mediated pathways, where other xanthines would not be suitable.
- [1] Teralı K, Baddal B, Gülcan HO. Prioritizing potential ACE2 inhibitors in the COVID-19 pandemic: Insights from a molecular mechanics-assisted structure-based virtual screening experiment. J Mol Graph Model. 2020;100:107697. View Source
